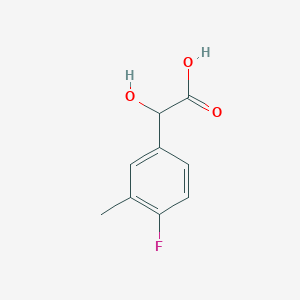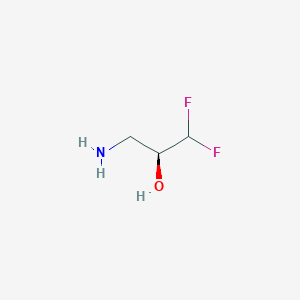
(2S)-3-amino-1,1-difluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-amino-1,1-difluoropropan-2-ol: is an organic compound with the molecular formula C3H7F2NO. This compound is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to the second carbon of a propane backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-amino-1,1-difluoropropan-2-ol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-amino-2-propanol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the fluorinating agent being added dropwise to a solution of the precursor in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. Additionally, the use of alternative fluorinating agents that are more readily available and less hazardous could be explored to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-3-amino-1,1-difluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (2S)-3-amino-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can provide valuable insights into the electronic and steric effects on biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased bioavailability and resistance to metabolic degradation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-3-amino-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the electronic distribution within the molecule, affecting its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, depending on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
(2S)-3-amino-1-fluoropropan-2-ol: Similar structure but with only one fluorine atom.
(2S)-3-amino-1,1,1-trifluoropropan-2-ol: Contains three fluorine atoms, leading to different electronic and steric properties.
(2S)-3-amino-2-fluoropropanol: Fluorine atom is positioned differently, affecting its reactivity and interactions.
Uniqueness: (2S)-3-amino-1,1-difluoropropan-2-ol is unique due to the presence of two fluorine atoms at the same carbon, which can significantly influence its chemical and biological properties. This configuration can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C3H7F2NO |
|---|---|
Poids moléculaire |
111.09 g/mol |
Nom IUPAC |
(2S)-3-amino-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2/t2-/m0/s1 |
Clé InChI |
RHVLBJPNWATWIM-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(F)F)O)N |
SMILES canonique |
C(C(C(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



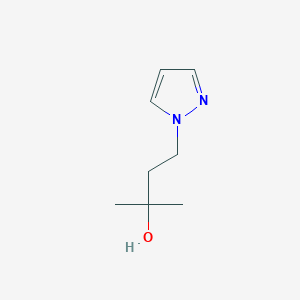
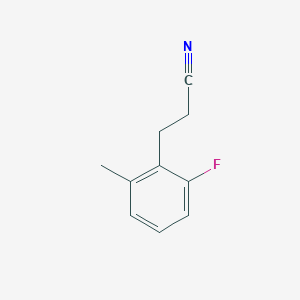
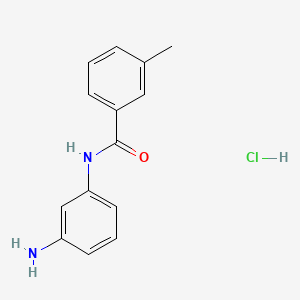
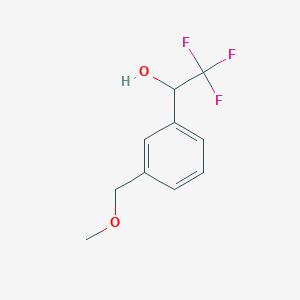
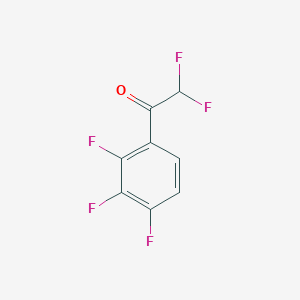
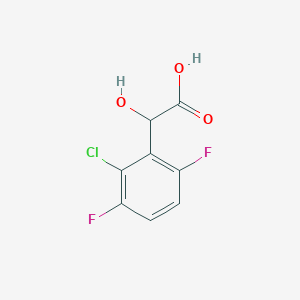
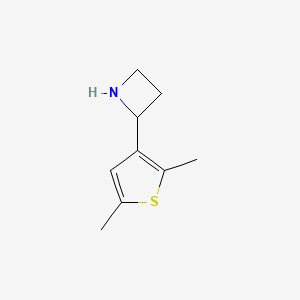
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
![5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)

![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)

